![molecular formula C27H28N6O3S B2471192 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1223952-33-7](/img/no-structure.png)

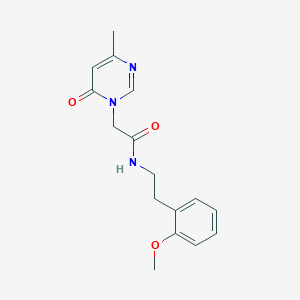

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

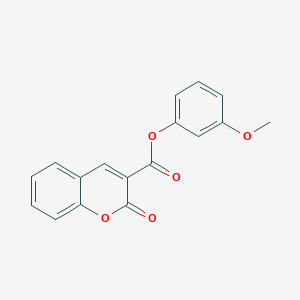

This compound is a derivative of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, which is a tricyclic compound . It has a butoxyphenyl group, a thioacetamide group, and a methoxy-methylphenyl group attached to it. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the thioacetamide group might be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación

Anti-Tumor Activity

The compound exhibits potent anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa. Specifically, compound 22i demonstrated remarkable inhibition with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it effectively targets c-Met kinase at the nanomolar level (IC50 = 48 nM) .

Adenosine Receptor Modulation

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes our compound, serves as a pharmacophore for adenosine receptors. Researchers have explored functionalizing this scaffold with reactive linkers to develop multi-target ligands, receptor probes, drug delivery systems, and diagnostic tools .

PCAF Bromodomain Inhibition

While not directly related to the compound, it’s worth noting that targeting the PCAF bromodomain has emerged as a potential therapeutic strategy for cancer treatment. Bioisosteric modifications of related triazolophthalazine inhibitors have been investigated .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a potential target for cancer therapeutics .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met, leading to a decrease in cellular proliferation and survival, particularly in cancer cells where c-Met is often overexpressed .

Biochemical Pathways

The inhibition of c-Met kinase affects several downstream signaling pathways. These include the PI3K/AKT and the RAS/ERK pathways, which are involved in cell survival, proliferation, and migration . By inhibiting c-Met, the compound can disrupt these pathways, leading to reduced cancer cell survival and proliferation .

Pharmacokinetics

The compound’s efficacy against cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is a significant reduction in the survival and proliferation of cancer cells . This is achieved through the inhibition of c-Met kinase and the subsequent disruption of downstream signaling pathways .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-methylphenyl isothiocyanate. The second intermediate is 2-(2-methoxy-5-methylphenyl)acetic acid, which is synthesized from 2-methoxy-5-methylphenol and chloroacetic acid. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-methylphenyl isothiocyanate", "amount": "1 equivalent" }, { "name": "2-methoxy-5-methylphenol", "amount": "1 equivalent" }, { "name": "chloroacetic acid", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1.2 equivalents" }, { "name": "4-dimethylaminopyridine (DMAP)", "amount": "0.1 equivalents" }, { "name": "diethyl ether", "amount": "as needed" }, { "name": "methanol", "amount": "as needed" }, { "name": "acetonitrile", "amount": "as needed" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "conditions": "4-butoxyaniline and 2-chloro-5-methylphenyl isothiocyanate in diethyl ether, reflux for 6 hours", "yield": "70%" }, { "step": "Synthesis of 2-(2-methoxy-5-methylphenyl)acetic acid intermediate", "conditions": "2-methoxy-5-methylphenol and chloroacetic acid in methanol, reflux for 4 hours", "yield": "80%" }, { "step": "Coupling of intermediates to form final product", "conditions": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate, 2-(2-methoxy-5-methylphenyl)acetic acid intermediate, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in acetonitrile, reflux for 12 hours", "yield": "60%" } ] } | |

Número CAS |

1223952-33-7 |

Nombre del producto |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide |

Fórmula molecular |

C27H28N6O3S |

Peso molecular |

516.62 |

Nombre IUPAC |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C27H28N6O3S/c1-4-5-14-36-20-9-7-19(8-10-20)21-16-23-26-29-30-27(32(26)12-13-33(23)31-21)37-17-25(34)28-22-15-18(2)6-11-24(22)35-3/h6-13,15-16H,4-5,14,17H2,1-3H3,(H,28,34) |

Clave InChI |

OVQRGCZMFIDWGY-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC(=C5)C)OC)C3=C2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2471109.png)

![N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B2471110.png)

![N-(4-methoxyphenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2471112.png)

![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)

![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)

![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)